Superior Virologic Response in Nucleoside-Resistant HBV vs. Entecavir-Adefovir Combination
In a 96-week prospective multicenter trial (KCT0000627), TDF monotherapy (300 mg daily) demonstrated a significantly higher complete virological response rate (HBV DNA <20 IU/mL) compared to entecavir (1 mg) plus adefovir (10 mg) combination therapy in chronic hepatitis B patients with documented suboptimal response to prior lamivudine-adefovir therapy and harboring rt204I/V mutations [1]. This provides direct clinical evidence for the superior efficacy of tenofovir-based regimens over alternative salvage therapies in a complex resistance setting.
| Evidence Dimension | Complete Virological Response (HBV DNA <20 IU/mL) at Week 96 |
|---|---|
| Target Compound Data | 86.6% (26/30 patients) |
| Comparator Or Baseline | 53.3% (16/30 patients) for Entecavir (1 mg) + Adefovir (10 mg) combination |
| Quantified Difference | +33.3 percentage points (P=0.005) |
| Conditions | Randomized controlled trial (n=60) in nucleoside-resistant chronic hepatitis B patients with prior lamivudine-adefovir exposure; median prior therapy duration 43 months |
Why This Matters
This quantitative superiority in achieving undetectable HBV DNA in a difficult-to-treat, drug-resistant population is a primary determinant for selecting tenofovir-based reagents for HBV resistance and salvage therapy research models.
- [1] Lee SH, Cheon GJ, Kim HS, et al. Tenofovir disoproxil fumarate monotherapy is superior to entecavir-adefovir combination therapy in patients with suboptimal response to lamivudine-adefovir therapy for nucleoside-resistant HBV: a 96-week prospective multicentre trial. Antivir Ther. 2018;23(1):67-76. View Source
